N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0809783
InChI: InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21)
SMILES: CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Molecular Formula: C16H15F3N2O3S
Molecular Weight: 372.4 g/mol

N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide

CAS No.:

Cat. No.: VC0809783

Molecular Formula: C16H15F3N2O3S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide -

Specification

Molecular Formula C16H15F3N2O3S
Molecular Weight 372.4 g/mol
IUPAC Name N//'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide
Standard InChI InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21)
Standard InChI Key CBPKJGJDILVQPA-UHFFFAOYSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F
SMILES CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Canonical SMILES CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator